

Negative Regulation of mTORC1 by ZMYND19: A

Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The mechanistic target of rapamycin complex 1 (mTORC1) is a critical regulator of cell growth, proliferation, and metabolism, making it a key target in drug development, particularly in oncology. Recent findings have identified ZMYND19 as a novel negative regulator of mTORC1 signaling. This technical guide provides an in-depth overview of the molecular mechanisms underpinning this regulation, focusing on the key findings from the seminal study by Wang et al. (2024). We present a synthesis of the signaling pathway, quantitative data from key experiments, and detailed experimental protocols to enable further research and drug discovery efforts targeting this pathway.

# Introduction to ZMYND19 and its Role in mTORC1 Signaling

The C-terminal to LisH (CTLH) E3 ubiquitin ligase complex is an evolutionary conserved protein assembly. While its role in lower eukaryotes like yeast involves the regulation of gluconeogenesis, its functions in higher organisms are less understood. A pivotal study has recently elucidated a novel role for the CTLH complex in mammalian cells: the regulation of mTORC1 activity through its substrates, ZMYND19 (Zinc Finger MYND-Type Containing 19) and MKLN1 (Muskelin 1).[1][2][3]







Under normal cellular conditions, the CTLH complex targets ZMYND19 and MKLN1 for proteasomal degradation, thereby maintaining low intracellular levels of these proteins. However, upon perturbation of the CTLH complex, such as through the knockout of its catalytic subunit MAEA, ZMYND19 and MKLN1 accumulate.[1][3] This accumulation leads to the formation of a ZMYND19/MKLN1 complex that localizes to the lysosomal membrane, the primary site of mTORC1 activation.[1][2][3]

At the lysosome, the ZMYND19/MKLN1 complex interacts with core components of the mTORC1 signaling machinery, specifically Raptor and the RagA/C GTPases.[1][2][3] This interaction does not prevent the recruitment of mTORC1 to the lysosome but instead inhibits a subsequent, late-stage step in its activation cascade.[1][2][3] This inhibitory mechanism is independent of the well-characterized tuberous sclerosis complex (TSC), highlighting a novel branch of mTORC1 regulation.[1][2][3]

The zinc finger domain of ZMYND19 has been identified as a critical structural element for its interaction with Raptor.[1] The precise molecular details of how the ZMYND19/MKLN1 complex impedes the final activation of mTORC1 are an area of active investigation, but it is hypothesized to interfere with the ability of mTORC1 to engage with its substrates.

This guide will further dissect the experimental evidence for this novel regulatory pathway, providing quantitative data and detailed methodologies to facilitate its study and exploration as a potential therapeutic target.

# Signaling Pathway and Experimental Workflows The ZMYND19-Mediated mTORC1 Inhibitory Pathway

The following diagram illustrates the signaling cascade leading to mTORC1 inhibition upon the accumulation of ZMYND19 and MKLN1.





Click to download full resolution via product page

Caption: ZMYND19/MKLN1-mediated mTORC1 inhibition pathway.

# **Experimental Workflow for Investigating ZMYND19-mTORC1 Interaction**

The diagram below outlines a typical experimental workflow to validate the interaction between ZMYND19 and mTORC1 components.





Click to download full resolution via product page

Caption: Workflow for ZMYND19 and Raptor co-immunoprecipitation.

## **Quantitative Data Summary**



The following tables summarize the key quantitative findings from the study by Wang et al. (2024), demonstrating the inhibitory effect of ZMYND19 and MKLN1 on mTORC1 signaling.

**Table 1: Proteomic Analysis of Protein Abundance** 

Changes upon MAEA Knockout

| Protein | Log2 Fold Change (MAEA<br>KO vs. Control) | Adjusted p-value |
|---------|-------------------------------------------|------------------|
| ZMYND19 | Significantly Increased                   | < 0.05           |
| MKLN1   | Significantly Increased                   | < 0.05           |
| MAEA    | Significantly Decreased                   | < 0.05           |

Note: Specific numerical fold changes and p-values should be extracted from the source publication's supplementary data.

Table 2: Effect of ZMYND19/MKLN1 Expression on

**mTORC1** Activity

| Condition       | Relative p-S6K (T389)<br>Phosphorylation | Relative p-4E-BP1 (T37/46)<br>Phosphorylation |
|-----------------|------------------------------------------|-----------------------------------------------|
| Control (GFP)   | 100%                                     | 100%                                          |
| ZMYND19 alone   | Moderately Decreased                     | Moderately Decreased                          |
| MKLN1 alone     | Mildly Decreased                         | Mildly Decreased                              |
| ZMYND19 + MKLN1 | Significantly Decreased                  | Significantly Decreased                       |

Note: Values are qualitative summaries. Precise quantification from densitometry of western blots in the source paper is required for exact percentages.

## Table 3: Cell Viability upon MAEA Knockout and Rescue



| Cell Line                             | Treatment | Relative Cell Viability |
|---------------------------------------|-----------|-------------------------|
| YCCEL1 MAEA KO                        | Alpelisib | Significantly Decreased |
| YCCEL1 MAEA KO +<br>ZMYND19 KO        | Alpelisib | No significant rescue   |
| YCCEL1 MAEA KO + MKLN1<br>KO          | Alpelisib | No significant rescue   |
| YCCEL1 MAEA KO +<br>ZMYND19/MKLN1 DKO | Alpelisib | Significantly Rescued   |

Note: This table summarizes the findings that double knockout of ZMYND19 and MKLN1 rescues the synthetic lethality of MAEA knockout and PI3K inhibition.

### **Detailed Experimental Protocols**

The following are detailed protocols for key experiments adapted from Wang et al. (2024).

# Co-Immunoprecipitation (Co-IP) of FLAG-ZMYND19 and MYC-Raptor

- · Cell Culture and Transfection:
  - Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
  - Co-transfect cells with plasmids encoding FLAG-tagged ZMYND19 and MYC-tagged Raptor using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
  - Incubate for 24-48 hours post-transfection.
- Cell Lysis:
  - Wash cells twice with ice-cold PBS.



- Lyse cells in 1 mL of ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Immunoprecipitation:
  - Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
  - Incubate the pre-cleared lysate with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C on a rotator.
- Washing and Elution:
  - Wash the beads three times with 1 mL of IP lysis buffer.
  - Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer for 5 minutes.
- Western Blot Analysis:
  - Separate the eluted proteins by SDS-PAGE on a 4-20% gradient gel.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against the MYC-tag and FLAG-tag overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.



# CRISPR-Cas9 Mediated Knockout of ZMYND19 and MKLN1

- sgRNA Design and Cloning:
  - Design and clone sgRNAs targeting the exons of ZMYND19 and MKLN1 into a lentiCRISPRv2 vector.
- Lentivirus Production:
  - Co-transfect HEK293T cells with the lentiCRISPRv2 construct and packaging plasmids (e.g., psPAX2 and pMD2.G).
  - Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
- Transduction and Selection:
  - Transduce the target cell line (e.g., YCCEL1) with the lentivirus.
  - Select for transduced cells using puromycin.
- Validation of Knockout:
  - Confirm the knockout of the target proteins by Western blot analysis and/or Sanger sequencing of the targeted genomic locus.

### **Lysosomal Enrichment by Immunoprecipitation**

- Cell Culture and Lysis:
  - Culture cells stably expressing a lysosomal marker tagged with an affinity tag (e.g., TMEM192-FLAG).
  - Harvest and lyse the cells in a hypotonic buffer to maintain organelle integrity.
- Lysosome Immunoprecipitation:
  - Incubate the cell lysate with anti-FLAG magnetic beads to capture the lysosomes.



- Washing and Analysis:
  - Wash the beads with lysis buffer to remove non-specifically bound proteins.
  - Analyze the enriched lysosomal fraction by Western blotting for ZMYND19, MKLN1, and mTORC1 components.

### **Conclusion and Future Directions**

The identification of ZMYND19 as a negative regulator of mTORC1 at the lysosome opens up new avenues for both basic research and therapeutic development. This novel, TSC-independent mechanism of mTORC1 inhibition provides a potential new node for intervention in diseases characterized by hyperactive mTORC1 signaling, such as certain cancers.

Future research should focus on:

- Elucidating the precise molecular mechanism by which the ZMYND19/MKLN1 complex inhibits the final activation step of mTORC1.
- Investigating the physiological and pathological contexts in which the CTLH-ZMYND19/MKLN1 axis is active.
- Exploring the potential for developing small molecules or biologics that modulate the interaction between ZMYND19 and Raptor or stabilize the ZMYND19/MKLN1 complex to inhibit mTORC1.

This technical guide provides a comprehensive foundation for researchers and drug developers to delve into the exciting new biology of ZMYND19-mediated mTORC1 regulation. The provided data summaries, pathway diagrams, and detailed protocols are intended to accelerate further investigation into this promising area of cell signaling and therapeutic targeting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Negative Regulation of mTORC1 by ZMYND19: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b398368#negative-regulation-of-mtorc1-by-zmynd19]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com